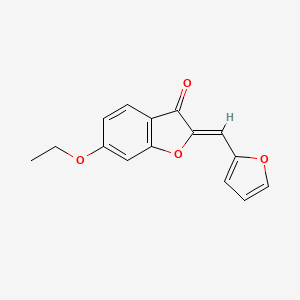

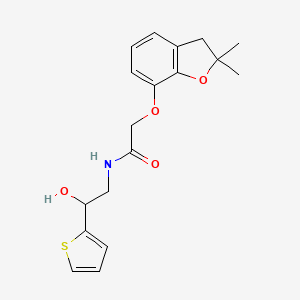

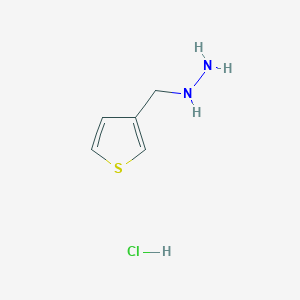

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized by naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Furans containing a b-ketoester group at 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties through an endoperoxide intermediate .Scientific Research Applications

Chemical Synthesis and Reactivity

Wittig Reactions of Benzofuran-3(2H)-ones : These compounds are shown to undergo efficient Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, leading to functionally substituted benzofurans. This synthesis approach is significant in producing physiologically active compounds, including 2-(3?-benzofuryl)ethylamines, which are derived from the reduction of the 3?-benzofurylacetonitriles formed in the reaction (Chan, Elix, & Ferguson, 1975).

Cyclization of Benzofuran Propionic Acid Derivatives : The study on the cyclization of 3-(benzofuran-3-yl)propionic acid derivatives to produce various benzofuran and naphtho[1,8-bc]furan derivatives highlights the chemical versatility and potential pharmaceutical applications of these compounds (Horaguchi, Shimizu, & Abe, 1976).

Potential in Medical Imaging

- PET Probe for Imaging PIM1 : A derivative of (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one was synthesized as a potential PET probe for imaging the enzyme PIM1, indicating its potential use in medical imaging and diagnostics (Gao, Wang, Miller, & Zheng, 2013).

Pharmaceutical Applications

- Anti-inflammatory Evaluation : Certain derivatives, specifically 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one, have been synthesized and tested for their anti-inflammatory activity, showcasing the potential therapeutic applications of these compounds (Boukharsa et al., 2018).

Industrial and Material Science Applications

Applications in Various Industries : The versatility of furan and benzofuran compounds in industries such as pharmaceuticals, textiles, and polymers is highlighted. These compounds have broad applications, ranging from surface active agents to agrochemical bioregulators (Keay, Hopkins, & Dibble, 2008).

Renewable PET Production : The role of furans, including this compound derivatives, in the production of biobased terephthalic acid precursors for renewable PET production is a significant application in sustainable materials science (Pacheco et al., 2015).

Chemical Transformations and Reactions

Alkaline Rearrangement of Benzofuran Skeleton : The study on the alkaline rearrangement of benzofuran compounds demonstrates the chemical transformations these compounds can undergo, offering insights into their potential applications in synthetic chemistry (Guillaumel et al., 1990).

Microwave-Assisted Domino Reactions : The use of microwave-assisted reactions for creating linkages between furan and 3(2H)-furanone rings opens up new pathways for chemical synthesis and the production of novel compounds (Trofimov et al., 2015).

Mechanism of Action

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name |

(2Z)-6-ethoxy-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-2-17-11-5-6-12-13(8-11)19-14(15(12)16)9-10-4-3-7-18-10/h3-9H,2H2,1H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRUGVKUHMVKJ-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-(3-(2-thienyl)indeno[2,3-D]pyrazolyl)propan-1-one](/img/structure/B2813005.png)

![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)

![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)